molecular formula C10H11NO5 B11482766 (E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxymethanimine

(E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxymethanimine

Cat. No.: B11482766
M. Wt: 225.20 g/mol
InChI Key: AMGXYCLZPGBSHQ-NYYWCZLTSA-N
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Description

(E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the benzodioxole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

(E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE: Similar structure but lacks the hydroxylamine group.

    6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE: The parent compound without the hydroxylamine or methylene groups.

Uniqueness

(E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE is unique due to the presence of both the benzodioxole ring and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

(NE)-N-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H11NO5/c1-13-8-6(4-11-12)3-7-9(10(8)14-2)16-5-15-7/h3-4,12H,5H2,1-2H3/b11-4+

InChI Key

AMGXYCLZPGBSHQ-NYYWCZLTSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1/C=N/O)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1C=NO)OCO2)OC

Origin of Product

United States

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